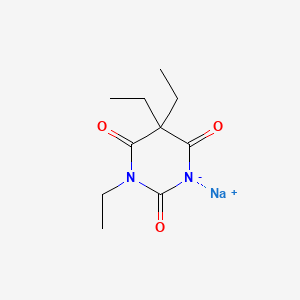

Barbituric acid, 1,5,5-triethyl-, sodium salt

Description

Barbituric acid derivatives are central nervous system depressants historically used as sedatives, hypnotics, and anesthetics. The compound barbituric acid, 1,5,5-triethyl-, sodium salt (hereafter referred to by its systematic name) is a sodium salt derivative of a triethyl-substituted barbituric acid. Sodium salts of barbituric acid derivatives, such as sodium pentobarbital (nembutal) and sodium thiopental, are known for enhanced water solubility, enabling intravenous administration for rapid onset of action .

Properties

CAS No. |

357-69-7 |

|---|---|

Molecular Formula |

C10H15N2NaO3 |

Molecular Weight |

234.23 g/mol |

IUPAC Name |

sodium;1,5,5-triethylpyrimidin-3-ide-2,4,6-trione |

InChI |

InChI=1S/C10H16N2O3.Na/c1-4-10(5-2)7(13)11-9(15)12(6-3)8(10)14;/h4-6H2,1-3H3,(H,11,13,15);/q;+1/p-1 |

InChI Key |

YJMIMZCVYFWXAC-UHFFFAOYSA-M |

Canonical SMILES |

CCC1(C(=O)[N-]C(=O)N(C1=O)CC)CC.[Na+] |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Sodium 5,5-diethylbarbiturate is used as a reagent in organic synthesis and as a building block for the preparation of various pharmaceuticals and other chemical compounds. Biology: It is used in biological research to study enzyme inhibition and other biochemical processes. Medicine: The compound has been investigated for its potential use in the treatment of certain medical conditions, including its role as a sedative and anticonvulsant. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which sodium 5,5-diethylbarbiturate exerts its effects involves the modulation of GABA (gamma-aminobutyric acid) receptors in the central nervous system. By enhancing the activity of GABA, the compound produces sedative and anticonvulsant effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the regulation of neuronal excitability.

Comparison with Similar Compounds

Comparison with Similar Barbituric Acid Derivatives

Structural and Functional Group Analysis

Key structural differences among barbiturates influence their pharmacokinetics and potency. Below is a comparison of substituents and sodium salt derivatives:

Notes:

Pharmacological Properties

Metabolic Pathways

Regulatory and Clinical Use

The Poisons Act () classifies all barbituric acid derivatives as controlled substances.

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with the condensation of ethyl diethylmalonate (C₉H₁₆O₄) with ethylurea (C₃H₈N₂O) in anhydrous ethanol, catalyzed by sodium ethoxide (NaOEt). The reaction proceeds via nucleophilic attack of the urea’s nitrogen on the electrophilic carbonyl carbons of the malonic ester, followed by cyclization and elimination of ethanol:

$$

\text{EtO}2\text{C-C(OEt)-CO}2\text{Et} + \text{EtNHCONH}_2 \xrightarrow{\text{NaOEt}} \text{1,5,5-Triethylbarbituric acid} + 2\text{EtOH}

$$

Key parameters include:

- Molar ratio : A 1:1.1 ratio of malonic ester to urea ensures complete conversion, avoiding excess urea that complicates purification.

- Reflux duration : 6–8 hours under anhydrous conditions (70–80°C), with extended reflux (up to 69 hours) required for sterically hindered substrates.

- Catalyst loading : Sodium ethoxide is used at 2 equivalents relative to urea to maintain alkalinity and drive cyclization.

Workup and Isolation of the Free Acid

Post-reaction, the mixture is acidified with concentrated HCl to pH 2–3, precipitating the free acid. Recrystallization from chloroform-petroleum ether (1:1) yields pure 1,5,5-triethylbarbituric acid (m.p. 148–149°C). Challenges include:

- Oxidative degradation : The 5-ethyl group is prone to air oxidation, forming a 5-hydroxy byproduct (3b in). This is mitigated by conducting reactions under nitrogen and storing products in amber vials.

- Chromatographic purification : Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) confirms homogeneity, with Rf ≈ 0.45 for the target compound.

Sodium Salt Formation: Neutralization and Crystallization

Alkali Metal Salt Preparation

The free acid is converted to its sodium salt via neutralization with aqueous NaOH (2 M). A typical procedure involves:

- Dissolving 1,5,5-triethylbarbituric acid (10 mmol) in warm ethanol (50 mL).

- Adding NaOH (10.5 mmol) dissolved in minimal H₂O.

- Refluxing for 30 minutes to ensure complete deprotonation.

- Cooling to 0°C to precipitate the sodium salt, which is filtered and dried under vacuum.

Yields exceed 85% when using stoichiometric NaOH, but excess base induces hydrolysis of the barbiturate ring.

Spectroscopic Characterization

Critical spectroscopic data for the sodium salt include:

- ¹H NMR (D₂O) : δ 0.93 (t, 9H, CH₂CH₃), 1.96 (q, 6H, CH₂), 3.42 (s, 2H, C-5 CH₂).

- ¹³C NMR (D₂O) : 12.1 ppm (CH₃), 22.4 ppm (CH₂), 88.5 ppm (C-5), 166.3 ppm (C=O).

- IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (N–C=O).

Alternative Synthetic Pathways and Comparative Analysis

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the condensation step. Ethyl diethylmalonate and ethylurea react within 15 minutes at 100°C under microwave conditions, achieving 89% yield of the free acid. Subsequent salt formation remains unchanged.

Industrial-Scale Production and Quality Control

Pharmaceutical-grade sodium salt requires:

- Purity assays : HPLC with UV detection at 254 nm (≥99.5% purity).

- Residual solvents : Gas chromatography to confirm ethanol levels <0.5% (ICH Q3C guidelines).

- Crystallinity : X-ray diffraction to verify monoclinic crystal structure (space group P2₁/c).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing barbituric acid derivatives like 1,5,5-triethyl-, sodium salt?

- Methodology : The synthesis typically involves alkylation of barbituric acid precursors. For example, substituted malonic esters react with urea derivatives under basic conditions (e.g., Knoevenagel condensation). Alkyl halides (e.g., triethylamine derivatives) are used to introduce substituents at the 1,5,5-positions. Neutralization with sodium hydroxide yields the sodium salt form .

- Key Considerations : Reaction conditions (solvent, temperature, base) significantly influence yield. Ethanol or methanol is often used as a solvent, and piperidine may catalyze condensation .

Q. How can purity and crystallinity of 1,5,5-triethyl-barbituric acid sodium salt be optimized post-synthesis?

- Methodology : Recrystallization from polar solvents (e.g., water-ethanol mixtures) improves purity. Chromatography (e.g., column chromatography with silica gel) is used for complex mixtures. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess crystallinity .

- Key Considerations : Solvent polarity must match solubility to avoid premature precipitation. Purity >95% is critical for reproducible biological assays .

Q. What analytical techniques are essential for characterizing trisubstituted barbituric acid salts?

- Methodology :

- Elemental Analysis : Confirms molecular formula (C, H, N content).

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O, C-S in thiobarbiturates).

- UV-Vis Spectroscopy : Detects π→π* transitions in conjugated systems.

- Single-Crystal X-ray Diffraction : Resolves supramolecular packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How do substitution patterns (e.g., 1,5,5-triethyl vs. 5-allyl-5-benzyl) influence biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values in assays (e.g., antimicrobial, antiviral).

- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., charge distribution at the 2-position).

Q. What strategies resolve contradictions in dissociation constant (pKa) measurements for trisubstituted barbiturates?

- Methodology :

- Potentiometric Titration : Conducted at controlled ionic strength (e.g., 0.1 M NaCl) to minimize activity coefficient errors.

- Spectrophotometric Methods : Monitor pH-dependent UV absorbance shifts (e.g., enol-keto tautomerism).

Q. How do supramolecular interactions (e.g., hydrogen bonding) affect crystal engineering of barbiturate salts?

- Methodology :

- X-ray Crystallography : Maps intermolecular interactions (e.g., ADA vs. DDA hydrogen-bond motifs).

- Solubility Studies : Compare water solubility of free acids vs. sodium salts.

Q. What experimental designs mitigate side reactions (e.g., deacetylation) during aminobarbiturate synthesis?

- Methodology :

- Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect amines.

- Low-Temperature Reactions : Minimize thermal degradation (e.g., HCl-mediated deacetylation at 0–5°C).

Methodological Tables

Table 1 : Comparison of Purification Techniques for 1,5,5-Triethyl-Barbituric Acid Sodium Salt

| Method | Efficiency (%) | Purity (%) | Limitations |

|---|---|---|---|

| Recrystallization | 70–85 | 90–95 | Limited to polar solvents |

| Column Chromatography | 60–75 | 95–99 | Time-consuming, high solvent use |

| HPLC | >90 | >99 | Costly, requires specialized equipment |

Table 2 : Dissociation Constants (pKa) of Selected Barbiturates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.